1,1'-[1,6-hexanediylbis(oxy)]bis(2-nitrobenzene)
Overview
Description
1,1'-[1,6-hexanediylbis(oxy)]bis(2-nitrobenzene) is a useful research compound. Its molecular formula is C18H20N2O6 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1'-[1,6-hexanediylbis(oxy)]bis(2-nitrobenzene) is 360.13213636 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1'-[1,6-hexanediylbis(oxy)]bis(2-nitrobenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-[1,6-hexanediylbis(oxy)]bis(2-nitrobenzene) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Cross-Coupling and Oxidation
1,1'-[1,6-Hexanediylbis(oxy)]bis(2-nitrobenzene) can be used in asymmetric cross-coupling reactions. A study demonstrated that under a chiral palladium catalyst, certain esters undergo asymmetric cross-coupling with bromoalkenes. This results in the formation of nonracemic allyl boronates with high enantioselectivity, which can be further oxidized to produce secondary or tertiary allylic alcohols (Potter et al., 2014).
Metal-Organic Frameworks
The compound plays a role in the synthesis of unique microporous anionic metal-organic frameworks (MOFs). These frameworks have applications in post-synthetic cation exchange, luminescent probing, and selective adsorption of organic dyes (Guo et al., 2017).
Intermediate in Nitration Reactions
It is involved in the intermediate stages of nitration reactions. For instance, during the nitration of hexamethylbenzene to dinitroprehnitene, various compounds including nitrobenzene derivatives are formed as intermediates, which suggests potential pathways for chemical transformations (Suzuki, 1970).
Coordination Systems in Crystal Engineering
In crystal engineering, this compound contributes to creating novel, tunable coordination systems. It can form different types of coordination species, such as helical polymers and dimeric systems, which are important for understanding molecular interactions in crystals (Tabellion et al., 2001).
Photoswitching of Magnetic Interaction
This chemical is also significant in the field of materials science, particularly in the photoswitching of magnetic interactions in certain compounds. It shows potential in applications related to the control and modulation of magnetic properties through light (Matsuda & Irie, 2001).
Properties
IUPAC Name |
1-nitro-2-[6-(2-nitrophenoxy)hexoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c21-19(22)15-9-3-5-11-17(15)25-13-7-1-2-8-14-26-18-12-6-4-10-16(18)20(23)24/h3-6,9-12H,1-2,7-8,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLQXSBOAHXERT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCCCCCOC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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